molecular formula C11H14N4O B13213522 1-(5-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

1-(5-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13213522
M. Wt: 218.26 g/mol
InChI Key: RJLQEGPBFLDDPQ-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features both pyridine and pyrazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 5-aminopyridine-3-carbaldehyde with isopropyl hydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazolone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrazolone rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyrazolone rings.

Scientific Research Applications

1-(5-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

  • 1-(5-Aminopyridin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
  • 1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
  • 1-(5-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-4-one

Comparison: Compared to these similar compounds, 1-(5-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one may exhibit unique properties such as different reactivity, stability, and biological activity

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-(5-aminopyridin-3-yl)-5-propan-2-yl-4H-pyrazol-3-one

InChI

InChI=1S/C11H14N4O/c1-7(2)10-4-11(16)15(14-10)9-3-8(12)5-13-6-9/h3,5-7H,4,12H2,1-2H3

InChI Key

RJLQEGPBFLDDPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=O)C1)C2=CN=CC(=C2)N

Origin of Product

United States

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